molecular formula C20H12N4O3 B2365602 2-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 325850-91-7

2-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2365602
CAS No.: 325850-91-7
M. Wt: 356.341
InChI Key: PYMAAOANBINUDS-UHFFFAOYSA-N
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Description

The compound is a derivative of 2H-benzo[d][1,2,3]triazole. It is part of a series of Donor–π–Acceptor–π–Donor compounds based on a 2H-benzo[d][1,2,3]triazole core branched with different alkynyl donor groups .


Synthesis Analysis

The synthesis of this compound involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .


Molecular Structure Analysis

The electronic and molecular structures of this compound were elucidated through optical and vibrational spectroscopy in conjunction with DFT calculations . The results indicate that the planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in the application of the compounds as semiconductors in OFET devices .


Chemical Reactions Analysis

The compound was tested in a top-contact/bottom-gate thin film transistor architecture, and it behaved as a p-type semiconductor .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound were characterized using different spectral techniques . The compound has a chemical formula of C19H14ClFN4S and an exact mass of 384.0612 .

Scientific Research Applications

Spectroscopy Characterization and Biological Potency

One of the key research areas involves the characterization and synthesis of combi-molecules designed to inhibit poly(adenosine diphosphate ribose) polymerase (PARP) and damage DNA. A study by (Senhaji Mouhri et al., 2017) introduced isotopically labeled reagents in the preparation of such molecules, confirming the integrity of the 1,2,3-triazene moiety through spectroscopic methods. This research highlights the molecule's potential as a prodrug for cancer therapy due to its growth inhibitory properties.

Electronic and Structural Properties

Another area of interest is the design and synthesis of novel molecules with high electron affinity for applications in materials science. (Zhou et al., 2022) synthesized benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes, demonstrating their strong π–π stacking and potential as strong acceptors in electronic devices.

Photoinitiating Systems for Polymerization

Research by (Xiao et al., 2015) focused on 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives as versatile photoinitiators for polymerization. These derivatives, when used in combination with other compounds, facilitated polymerization under various light conditions, including visible LEDs, showcasing a potential for polymer manufacturing under soft conditions.

Chemosensors for Anion Detection

The development of chemosensors for selective anion detection is another significant application. (Tolpygin et al., 2013) synthesized new derivatives of the benzo[de]isoquinoline-1,3-dione system, exhibiting high selectivity in anion determination. This research opens avenues for the development of sensitive and selective sensors for environmental monitoring and analytical chemistry.

Thermally Activated Delayed Fluorescent Emitters

The compound's derivatives have been explored for their potential in creating red thermally activated delayed fluorescent (TADF) emitters, as studied by (Yun et al., 2017). These emitters display high quantum efficiency, indicating their suitability for use in optoelectronic devices such as OLEDs.

Future Directions

The compound and its derivatives hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications . They could be used as a structural optimization platform for the design and development of more selective and potent antimicrobial drugs .

Biochemical Analysis

Biochemical Properties

The benzotriazole moiety in 2-[2-(benzotriazol-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to form various types of binding interactions with enzymes, proteins, and other biomolecules . Specific interactions with enzymes or proteins have not been reported yet.

Cellular Effects

Similar compounds have shown significant antibacterial activity and moderate antifungal activity . These effects suggest that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It’s plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown chemical as well as biological stability , suggesting that this compound may also exhibit stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Similar compounds have been studied for their interactions with enzymes and cofactors , suggesting that this compound could also be involved in certain metabolic pathways.

Properties

IUPAC Name

2-[2-(benzotriazol-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O3/c25-17(24-16-10-2-1-9-15(16)21-22-24)11-23-19(26)13-7-3-5-12-6-4-8-14(18(12)13)20(23)27/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMAAOANBINUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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